Mass Spectrometric Resolution: +2 Da Shift Eliminates M+1 Isotopic Interference
D-Arabinose-d2 provides a +2 Da mass shift (MW 152.14) relative to unlabeled D-arabinose (MW 150.13), which is superior to the +1 Da shift offered by mono-deuterated D-Arabinose-2-d (MW 151.14). The +2 Da increment ensures that the internal standard's [M+H]⁺ signal at m/z 153.1 is baseline-resolved from the naturally occurring M+1 isotopic peak of endogenous arabinose (m/z 151.1 → 152.1, ~1.1% relative abundance), thereby preventing quantitative bias due to isotopic overlap . In contrast, a +1 Da shift (m/z 152.1) would co-elute with the native M+1 signal, introducing a variable, concentration-dependent error that is unacceptable for regulatory bioanalysis [1].
| Evidence Dimension | Mass shift (Da) for LC–MS internal standard differentiation |
|---|---|
| Target Compound Data | +2 Da (MW 152.14 g/mol) |
| Comparator Or Baseline | Unlabeled D-arabinose: +0 Da (MW 150.13); D-Arabinose-2-d: +1 Da (MW 151.14) |
| Quantified Difference | +2 Da vs. +1 Da eliminates M+1 isotopic interference |
| Conditions | Electrospray ionization (ESI) positive mode LC–MS, theoretical isotopic distribution modeling |
Why This Matters
Selection of D-Arabinose-d2 over mono-deuterated alternatives is mandated for assays requiring ≤15% accuracy and precision per FDA/EMA bioanalytical guidelines.
- [1] Jian W, Edom RW, Xu Y, Weng N. Recent advances in application of liquid chromatography-tandem mass spectrometry to the analysis of traditional Chinese medicines. J Pharm Biomed Anal. 2011;55(5):889-903. View Source
